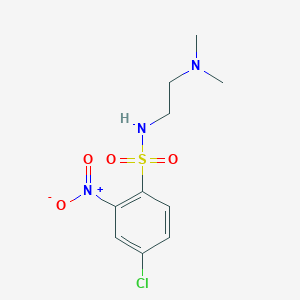

(2-(Dimethylamino)ethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine

Description

This compound, with the systematic name (2-(Dimethylamino)ethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine, is a sulfonamide derivative characterized by a 4-chloro-2-nitrophenyl group attached to a sulfonylamine scaffold. The sulfonamide nitrogen is further substituted with a 2-(dimethylamino)ethyl chain. The nitro (-NO₂) and chloro (-Cl) groups on the aromatic ring confer strong electron-withdrawing effects, influencing the compound’s acidity and reactivity.

Key physicochemical properties include:

- Molecular formula: C₁₀H₁₃ClN₄O₄S

- Molecular weight: 344.75 g/mol

- Functional groups: Sulfonamide, tertiary amine, nitro, chloro.

- LogP (estimated): ~1.2 (moderate lipophilicity due to polar nitro and dimethylamino groups).

Properties

IUPAC Name |

4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O4S/c1-13(2)6-5-12-19(17,18)10-4-3-8(11)7-9(10)14(15)16/h3-4,7,12H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEJPKGAXPXTNNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNS(=O)(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Dimethylamino)ethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine typically involves multiple steps. One common method includes the reaction of 2-chloro-N,N-dimethylethylamine with 4-chloro-2-nitrobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-(Dimethylamino)ethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

Reduction: The nitro group can be reduced to an amino group.

Oxidation: The dimethylamino group can be oxidized to form N-oxides.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

Nucleophilic substitution: Formation of azido or thiocyanato derivatives.

Reduction: Formation of (2-(Dimethylamino)ethyl)((4-chloro-2-aminophenyl)sulfonyl)amine.

Oxidation: Formation of N-oxides of the dimethylamino group.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacological agent. Its sulfonamide group is known for its biological activity, particularly in the development of drugs targeting various diseases.

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic properties against various cancer cell lines. The sulfonamide moiety can enhance the interaction with biological targets, potentially leading to the development of novel anticancer agents .

- Antimicrobial Properties : Sulfonamides are historically significant in antibiotic therapy. The presence of a nitrophenyl group may enhance the antimicrobial efficacy against resistant strains of bacteria .

Material Science

The compound's unique structural features make it suitable for applications in material science, particularly in the development of polymers and coatings.

- Polymer Synthesis : The dimethylamino group can act as a nucleophile in polymerization reactions, leading to the formation of new materials with desirable properties such as increased thermal stability and mechanical strength .

- Coating Applications : Due to its chemical stability and reactivity, this compound can be utilized in developing protective coatings that require resistance to environmental degradation .

Drug Development

As a lead compound, (2-(Dimethylamino)ethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine is being evaluated for its pharmacokinetic properties and mechanism of action.

- VEGFR Inhibition : Similar compounds have shown potential as inhibitors of vascular endothelial growth factor receptors (VEGFR), which are crucial in tumor angiogenesis. The design modifications based on this compound could lead to more potent inhibitors .

- Structure-Activity Relationship Studies : The compound serves as a basis for exploring structure-activity relationships (SAR). By modifying different functional groups, researchers aim to enhance efficacy and reduce side effects associated with existing drugs .

Case Studies

Mechanism of Action

The mechanism of action of (2-(Dimethylamino)ethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Substituent Effects on Reactivity and Solubility The target compound’s dimethylaminoethyl group enhances water solubility compared to the pyridylmethyl group in , which may exhibit π-π stacking interactions with biological targets. The dihydropyrazolyl substituent in increases lipophilicity (LogP ~2.5), suggesting better membrane permeability but reduced aqueous solubility. The 2-hydroxyethyl group in introduces polarity (LogP ~-0.3), aligning with classic sulfonamide antibiotics like sulfanilamide.

Electronic Effects The 4-chloro-2-nitrophenyl group in the target compound and creates a strongly electron-deficient aromatic ring, stabilizing the sulfonamide’s negative charge and enhancing acidity.

Biological Activity

- The pyridylmethyl group in may confer antimicrobial activity via metal coordination (pyridine’s lone pair) .

- The dihydropyrazolyl moiety in is structurally analogous to diuretics like furosemide, suggesting Na⁺/K⁺ transport inhibition .

- The primary amine in mimics sulfa drugs, likely targeting bacterial folate synthesis .

Biological Activity

The compound (2-(Dimethylamino)ethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine is a sulfonamide derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

- Molecular Formula: C₁₃H₁₅ClN₂O₄S

- IUPAC Name: (2-(Dimethylamino)ethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine

Biological Activity Overview

This compound exhibits a range of biological activities, primarily related to its anti-inflammatory and antimicrobial properties. Its mechanism of action often involves inhibition of specific enzymes and modulation of biological pathways.

Anti-inflammatory Activity

A significant aspect of the biological activity of this compound is its anti-inflammatory potential. Studies have shown that sulfonamide derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Table 1: Inhibitory Effects on COX Enzymes

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| (2-(Dimethylamino)ethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine | 5.6 | 3.9 |

| Diclofenac | 6.7 | 1.5 |

| Celecoxib | 0.1 | 0.05 |

The data indicates that the compound has a comparable inhibitory effect on COX-2 as traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential as an anti-inflammatory agent .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

These results highlight the compound's potential as a broad-spectrum antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. The presence of the dimethylamino group enhances solubility and bioavailability, while the nitrophenyl moiety contributes to the compound's ability to interact with target enzymes.

Research indicates that modifications to the sulfonamide group can significantly alter activity profiles. For instance, substituting different functional groups on the aromatic ring has shown to enhance COX inhibition and antimicrobial potency .

Case Studies

Several studies have investigated the biological effects of similar compounds, providing insights into their mechanisms:

- Case Study on Anti-inflammatory Effects: A study evaluating a series of sulfonamide derivatives found that modifications to the aromatic ring significantly impacted their COX inhibitory activity, with certain substitutions leading to enhanced anti-inflammatory effects comparable to established NSAIDs .

- Case Study on Antimicrobial Efficacy: Research on sulfonamide derivatives indicated that compounds with electron-withdrawing groups exhibited increased antibacterial activity against resistant strains of bacteria, suggesting a potential pathway for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-(Dimethylamino)ethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine, and how can reaction efficiency be improved?

- Methodological Answer : The compound can be synthesized via sulfonylation of the amine group using 4-chloro-2-nitrobenzenesulfonyl chloride under basic conditions (e.g., aqueous NaOH or pyridine). Key steps include:

- Nucleophilic substitution : Reacting the dimethylaminoethylamine with the sulfonyl chloride at 0–5°C to minimize side reactions.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

- Optimization : Employ Design of Experiments (DoE) to refine molar ratios, solvent systems (e.g., dichloromethane vs. THF), and temperature. Monitor progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm the sulfonamide linkage via characteristic peaks (e.g., SO₂N resonance at ~3.3 ppm in H NMR; aromatic protons at 7.5–8.5 ppm for the nitro-substituted phenyl group).

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 348.2) and fragmentation patterns.

- HPLC : Assess purity (>95%) using a C18 column with a methanol/water mobile phase (retention time ~8–10 min) .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store at 4°C, -20°C, and room temperature (25°C) for 1–3 months. Analyze degradation via HPLC.

- Light Sensitivity : Protect from UV light due to the nitro group’s photoreactivity. Use amber vials for long-term storage.

- Hydrolytic Stability : Test in aqueous buffers (pH 4–9) to assess sulfonamide bond hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Address discrepancies by:

- Assay Standardization : Use validated cell lines (e.g., HEK-293 for receptor binding) and control compounds (e.g., known sulfonamide inhibitors).

- Dose-Response Curves : Generate IC₅₀ values across multiple concentrations (1 nM–100 µM) to rule out non-specific effects.

- Structural Analog Comparison : Synthesize derivatives (e.g., replacing the nitro group with cyano) to isolate pharmacophoric features. Reference conflicting data in public databases (e.g., PubChem BioAssay) .

Q. What experimental strategies can elucidate the compound’s mechanism of action in enzymatic inhibition?

- Methodological Answer :

- Kinetic Studies : Perform Michaelis-Menten assays to determine inhibition type (competitive/uncompetitive) using purified enzymes (e.g., carbonic anhydrase).

- Molecular Docking : Use software like AutoDock Vina to model interactions between the sulfonamide group and enzyme active sites (e.g., Zn²⁺ coordination).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Q. How can environmental degradation pathways of this compound be studied to assess ecotoxicological risks?

- Methodological Answer :

- Photolysis Experiments : Expose the compound to UV light (λ = 254 nm) in aqueous solutions. Monitor nitro group reduction to amine via LC-MS.

- Biodegradation Assays : Use OECD 301B guidelines with activated sludge to measure half-life under aerobic conditions.

- QSAR Modeling : Predict metabolites and toxicity using tools like EPI Suite™ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.